Carbohydrate Receptor Binding Affinity
When the identical 2-substituted indole recognition unit is mounted on a trimethoxybenzene core (compound 14a) versus a trimethylbenzene core (compound 14b), the association constant for β-glucoside 27a in CDCl₃ at 298 K drops from 5,950 M⁻¹ to 1,440 M⁻¹—a 4.13-fold reduction in binding strength attributable solely to the scaffold [1]. Similarly, the pyrrole-bearing pair shows 16b (trimethyl) = 8,430 M⁻¹ versus 16a (trimethoxy) = 8,390 M⁻¹, a narrower but consistent trend [1].
| Evidence Dimension | Association constant K₁₁ for β-glucoside 27a binding (¹H NMR titration, CDCl₃, 298 K) |
|---|---|
| Target Compound Data | 14a (trimethoxy scaffold): K₁₁ = 1,440 M⁻¹ |
| Comparator Or Baseline | 14b (trimethyl scaffold): K₁₁ = 5,950 M⁻¹ |
| Quantified Difference | 4.13-fold lower K₁₁ for the trimethoxy analog |
| Conditions | ¹H NMR titration in CDCl₃, receptor concentration ~1 mM, 298 K, 1:1 binding model (errors < 5%) |
Why This Matters
A user designing a carbohydrate receptor must select the correct scaffold to achieve the target binding affinity; the 4-fold difference between trimethoxy and trimethyl cores is large enough to determine whether a receptor is useful or non-functional.
- [1] Rosien, J.-R.; Seichter, W.; Mazik, M. Org. Biomol. Chem. 2013, 11, 6569–6579 (Table 1). View Source
